molecular formula C15H14N2O3S B2965337 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone CAS No. 2034210-20-1

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2965337
CAS No.: 2034210-20-1
M. Wt: 302.35
InChI Key: LWSVMJXWIXJDSF-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
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Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-8-12-7-11(17)9-21(12,19)20)14-13-4-2-1-3-10(13)5-6-16-14/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSVMJXWIXJDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone is a complex organic molecule that features a bicyclic structure incorporating sulfur and nitrogen atoms, which may enhance its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2O3SC_{11}H_{12}N_2O_3S with a molecular weight of approximately 270.29 g/mol. The structure includes:

  • A bicyclic framework consisting of a five-membered ring fused to a six-membered ring.
  • Functional groups that increase chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bicyclic structure may allow the compound to fit into active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The isoquinoline moiety suggests potential interactions with various receptors involved in neurological processes.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, indicating a potential for antimicrobial activity.

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have been tested against various pathogens, showing promising results in inhibiting growth.

Compound TypeNotable Activity
IndoleAnticancer
ThioacetamideAntimicrobial
BenzothiazoleAntifungal

2. Neuropharmacological Effects

Research has explored the neuropharmacological potential of bicyclic compounds similar to this compound. These studies focus on their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating disorders such as depression and anxiety.

3. Structure-Activity Relationship (SAR)

Computational models have been employed to predict the pharmacological effects based on the molecular structure of the compound. SAR studies suggest that modifications to the bicyclic framework can significantly alter biological activity, allowing for tailored drug development.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A derivative of the bicyclic framework demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as an antibiotic.
  • Case Study 2 : A pharmacological study on a structurally similar compound revealed its effectiveness in reducing symptoms in animal models of anxiety, highlighting its neuroactive properties.

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